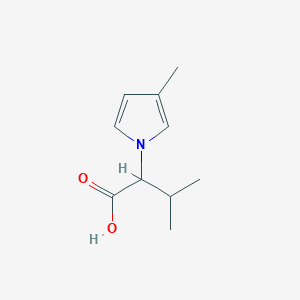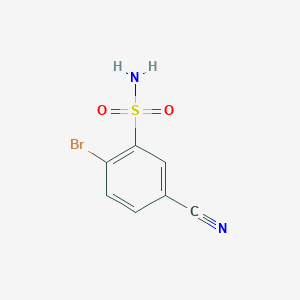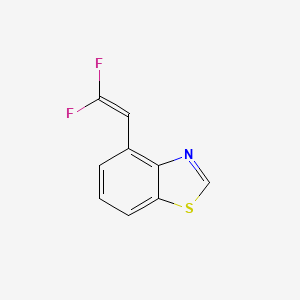
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a pyrrole ring substituted with a methyl group and a butanoic acid side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrole with 3-methyl-2-bromobutanoic acid under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the bromobutanoic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
Applications De Recherche Scientifique
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrrole ring and the carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-(3-methyl-1H-pyrrol-1-yl)butanoic acid
- 3-methyl-2-(2-methyl-1H-pyrrol-1-yl)butanoic acid
- 3-methyl-2-(3-methyl-1H-pyrrol-1-yl)pentanoic acid
Uniqueness
3-methyl-2-(3-methyl-1H-pyrrol-1-yl)butanoic acid is unique due to its specific substitution pattern on the pyrrole ring and the butanoic acid side chain. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-methyl-2-(3-methylpyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H15NO2/c1-7(2)9(10(12)13)11-5-4-8(3)6-11/h4-7,9H,1-3H3,(H,12,13) |
Clé InChI |
NLCNVIXWIUGCPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C=C1)C(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B13580211.png)
![(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13580215.png)
![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)




